2-Cefpodoxime Proxetil

説明

2-Cefpodoxime Proxetil: is an orally administered broad-spectrum third-generation cephalosporin antibiotic. It is a prodrug that is de-esterified in vivo to cefpodoxime, which has potent antibacterial activity. This compound is well tolerated and demonstrates good therapeutic potential in patients with various common bacterial infections .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 2-Cefpodoxime Proxetil involves the esterification of cefpodoxime acid. Typically, cefpodoxime acid is dissolved in solvents like N,N-dimethyl acetamide, N,N-dimethyl formamide, or dimethyl sulphoxide, with N,N-dimethyl acetamide being preferred. The reaction conditions involve maintaining a specific temperature and using appropriate catalysts to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound often employs the extrusion-spheronization technique. This method involves the preparation of sustained-release pellets using release retardants like HPMCK100M, Eudragit RSPO, and KollidonSR. Immediate-release pellets are designed using varying concentrations of super disintegrating agents .

化学反応の分析

Types of Reactions: 2-Cefpodoxime Proxetil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy as a pharmaceutical compound .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Sodium borohydride is often employed for reduction reactions.

Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.

Major Products Formed: The primary product formed from these reactions is cefpodoxime, the active metabolite of this compound. Other degradation products may form under stress conditions, but these are typically well-resolved from the standard drug peaks .

科学的研究の応用

2-Cefpodoxime Proxetil has a wide range of scientific research applications:

Chemistry: It is used in the development of stability-indicating methods and analytical techniques.

Biology: The compound is studied for its antibacterial properties and interactions with various bacterial strains.

作用機序

2-Cefpodoxime Proxetil exerts its effects by inhibiting bacterial cell wall synthesis. It binds to one or more of the penicillin-binding proteins (PBPs), inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition disrupts cell wall biosynthesis, leading to bacterial cell death .

類似化合物との比較

Cefpodoxime: The active metabolite of 2-Cefpodoxime Proxetil.

Ciprofloxacin: A quinolone antibiotic used for similar infections.

Cephalexin: A first-generation cephalosporin with a different spectrum of activity.

Uniqueness: this compound is unique due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, high stability in the presence of beta-lactamases, and its availability in oral form. These characteristics make it a versatile and effective antibiotic for various bacterial infections .

生物活性

2-Cefpodoxime proxetil is an oral third-generation cephalosporin antibiotic, primarily used to treat a variety of bacterial infections. As a prodrug, it is converted in the body to its active form, cefpodoxime, which exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical efficacy.

Cefpodoxime exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), particularly PBP 3, which are crucial for the synthesis of peptidoglycan, a key component of bacterial cell walls. This inhibition leads to cell lysis and death, particularly in bacteria that are susceptible to beta-lactam antibiotics. Notably, cefpodoxime is stable against many plasmid-mediated beta-lactamases, making it effective against organisms that have developed resistance to other beta-lactams .

Antibacterial Spectrum

Cefpodoxime displays potent activity against a wide range of pathogens:

- Gram-positive bacteria : Effective against Streptococcus pneumoniae, pyogenic streptococci (Lancefield groups A, C, and G), and Staphylococcus aureus (methicillin-susceptible strains).

- Gram-negative bacteria : Active against Enterobacteriaceae, Haemophilus influenzae (including beta-lactamase producers), and Branhamella catarrhalis. However, it shows variable activity against Acinetobacter spp. and is ineffective against Enterococcus spp. .

Pharmacokinetics

The pharmacokinetic profile of cefpodoxime proxetil indicates its absorption and distribution characteristics:

- Absorption : Approximately 50% of an oral dose is absorbed when administered on an empty stomach. The prodrug is de-esterified in the intestinal mucosa to release cefpodoxime.

- Half-life : The elimination half-life ranges from 1.9 to 3.7 hours, allowing for twice-daily dosing.

- Protein binding : Cefpodoxime binds to serum proteins at a rate of 22% to 33% .

Clinical Efficacy

Cefpodoxime proxetil has been shown to be effective in treating various infections:

- Respiratory tract infections : Comparable efficacy to parenteral ceftriaxone in treating bronchopneumonia.

- Urinary tract infections : Demonstrated effectiveness against common uropathogens.

- Skin and soft tissue infections : Effective for both adult and pediatric patients.

In comparative studies, cefpodoxime was found to be as effective as multiple daily doses of other antibiotics like amoxicillin and phenoxymethylpenicillin for treating pharyngotonsillitis and other infections .

Case Studies

A review of clinical trials highlights several key findings:

- Efficacy in Gonorrhea Treatment : A single oral dose of cefpodoxime was as efficacious as ceftriaxone in treating uncomplicated anogenital gonococcal infections.

- Comparative Trials : In one study involving patients with respiratory infections, cefpodoxime administered twice daily was found equally effective as a thrice-daily regimen of amoxicillin with clavulanate .

Summary Table of Antibacterial Activity

| Bacteria Type | Specific Organisms | MIC (mg/L) |

|---|---|---|

| Gram-positive | Streptococcus pneumoniae | <0.06 |

| Staphylococcus aureus | Variable | |

| Gram-negative | Enterobacteriaceae | <1 |

| Haemophilus influenzae | <1 | |

| Branhamella catarrhalis | <2 |

特性

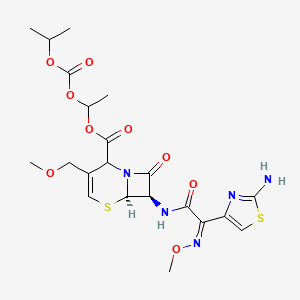

IUPAC Name |

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h7-10,14-15,18H,6H2,1-5H3,(H2,22,23)(H,24,27)/b25-13-/t10?,14-,15?,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGUTKULXVYHIJ-FJWTYUKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1C(=CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)OC(C)OC(=O)C1C(=CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339528-86-8 | |

| Record name | delta-2-Cefpodoxime proxetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339528868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DELTA-2-CEFPODOXIME PROXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/972JNT8YPC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。